![molecular formula C18H32N4O2S B2857332 1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine CAS No. 743444-83-9](/img/structure/B2857332.png)
1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD 0332991 is a potent and selective inhibitor of CDK4 and CDK6, two proteins that play a crucial role in cell cycle progression. By inhibiting these proteins, PD 0332991 can prevent the proliferation of cancer cells, making it a promising candidate for cancer therapy. Since its discovery in 2004, PD 0332991 has been the subject of numerous studies, and its potential as a cancer treatment has been extensively investigated.
Mécanisme D'action
PD 0332991 inhibits CDK4 and CDK6, two proteins that are critical for cell cycle progression. CDK4 and CDK6 combine with cyclin D1 to form an active complex that promotes the transition of cells from the G1 phase to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, PD 0332991 can prevent this transition, leading to cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
PD 0332991 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. PD 0332991 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
PD 0332991 has several advantages for lab experiments. It is a potent and selective inhibitor of CDK4 and CDK6, making it an ideal tool for studying the role of these proteins in cell cycle progression and cancer development. However, PD 0332991 has some limitations as well. It is a small molecule inhibitor, and its effects may be limited to certain types of cancer cells. Additionally, PD 0332991 may have off-target effects, which could complicate its use in lab experiments.
Orientations Futures
There are several future directions for PD 0332991 research. One area of interest is the development of combination therapies that include PD 0332991 and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from PD 0332991 treatment. Additionally, there is ongoing research into the development of more potent and selective CDK inhibitors that could be used in combination with PD 0332991 to enhance its efficacy.
Méthodes De Synthèse
The synthesis of PD 0332991 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 1,2-diaminobenzene to form 4-(aminosulfonyl)benzene-1,2-diamine. This intermediate is then reacted with 1-(3-diethylaminopropyl)piperidin-4-ol to form PD 0332991. The synthesis of PD 0332991 has been optimized over the years, and several variations of the method have been reported.
Applications De Recherche Scientifique
PD 0332991 has been extensively studied for its potential as a cancer treatment. It has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. PD 0332991 has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOAOKFKOHHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.